molecular formula C13H17BrN6O2 B4359094 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359094
M. Wt: 369.22 g/mol
InChI Key: ZFCOLPCNVGLONL-UHFFFAOYSA-N
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Description

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group and multiple pyrazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The initial step often includes the bromination of 1-ethyl-1H-pyrazole to introduce the bromo group. This is followed by the formation of the carbonyl group through a reaction with a suitable carbonylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like azides or thiols .

Scientific Research Applications

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and pyrazole rings.

Properties

IUPAC Name

4-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6O2/c1-4-19-7-9(10(18-19)12(21)15-3)17-13(22)11-8(14)6-16-20(11)5-2/h6-7H,4-5H2,1-3H3,(H,15,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCOLPCNVGLONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=C(C=NN2CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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